Marinobufagenin
Übersicht
Beschreibung
Marinobufagenin is a cardiotonic bufadienolide steroid that can be found in the plasma and urine of human subjects with myocardial infarction, kidney failure, and heart failure . It is also secreted by the toad Bufo rubescens and other related species such as Bufo marinus . This compound acts as a vasoconstrictor with effects similar to digitalis .
Wirkmechanismus
Marinobufagenin (MBG), also known as Marinobufagin, is a member of the bufadienolide family of compounds. These are natural cardiac glycosides found in a variety of animal species, including humans .
Target of Action
The primary target of MBG is the adenosine triphosphatase sodium-potassium pump (Na+/K±ATPase) . This enzyme is ubiquitous in cell membranes and plays a crucial role in maintaining the electrochemical gradient necessary for various physiological functions .
Mode of Action
MBG inhibits the Na+/K±ATPase by binding to the enzyme . After binding, MBG slowly dissociates to induce the endocytosis of this enzyme . This action results in changes in the cellular ion balance, affecting various physiological and biochemical functions .
Biochemical Pathways
The inhibition of the Na+/K±ATPase by MBG affects several biochemical pathways. For example, in renal tubules, it stimulates natriuresis and promotes the internalization of the sodium pump, leading to a reduction in the expression of the transport protein Na+/H+ (NHE3) in the apical membrane of the renal proximal tubule .
Pharmacokinetics
It is known that mbg can be found in the plasma and urine of human subjects with myocardial infarction, kidney failure, and heart failure .
Result of Action
The inhibition of the Na+/K±ATPase by MBG has several effects at the molecular and cellular levels. It acts as an endogenous cardiotonic steroid, promoting cardiac hypertrophy and accelerating uremic cardiomyopathy . It also stimulates natriuresis in renal tubules .
Action Environment
The action, efficacy, and stability of MBG can be influenced by various environmental factors. For instance, the levels of MBG can be significantly increased in conditions such as end-stage renal disease . Furthermore, the action of MBG can be blocked by mineralocorticoid antagonists, which decrease proteinuria in chronic kidney disease patients .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Marinobufagenin in lab experiments is its ability to specifically target cardiovascular and renal physiology. However, one limitation is that this compound has been found to be toxic at high concentrations and can cause cardiac arrhythmias and hypertension, which should be taken into consideration when using this compound in lab experiments.
Zukünftige Richtungen
Future research on Marinobufagenin should focus on fully understanding its mechanism of action, including its effects on cardiovascular and renal physiology and its impact on other physiological systems. Additionally, research on the use of this compound in combination with other therapies should be conducted to determine if it can enhance the effectiveness of other treatments. Furthermore, investigating the potential use of this compound for the treatment of other diseases such as cancer should be further explored.
In conclusion, this compound is a steroidal compound that belongs to a class of compounds known as bufadienolides and has been found to have a wide range of biological activities, including vasoconstrictive, cardiotonic, and anti-inflammatory effects. However, more research is needed to fully understand its mechanism of action, potential side effects, and its efficacy in combination with other therapies. Additionally, research on its potential use for the treatment of other diseases should also be conducted.
Another area of future research on this compound could be its potential use as a diagnostic marker for certain diseases. Studies have shown that this compound levels are elevated in patients with hypertension and heart failure, suggesting that it may be a useful marker for these conditions. Additionally, research on the use of this compound as a marker for chronic kidney disease and other renal disorders should also be conducted.
In addition to its use as a diagnostic marker, this compound has also been investigated as a therapeutic target for the treatment of hypertension and heart failure. Studies have shown that inhibiting the effects of this compound can lower blood pressure and improve heart function in animal models of these conditions. This suggests that targeting this compound may be a promising strategy for the treatment of hypertension and heart failure.
In conclusion, this compound is a steroidal compound that has a wide range of biological activities and has been found to be present in the venom of certain species of toads. It has been shown to have potential use in the treatment of hypertension, heart failure, and chronic kidney disease. Additionally, it has been used as a diagnostic marker for certain diseases and a therapeutic target for the treatment of hypertension and heart failure. Future research on this compound should focus on fully understanding its mechanism of action, potential use as a diagnostic marker and therapeutic target for the treatment of hypertension, heart failure, and chronic kidney disease.
Wissenschaftliche Forschungsanwendungen
Marinobufagenin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an das Enzym Natrium-Kalium-Adenosintriphosphatase (Na+/K±ATPase) . Diese Bindung hemmt die Aktivität des Enzyms, was zu einem Anstieg des intrazellulären Natriumspiegels führt. Die erhöhten Natriumspiegel verursachen anschließend eine Erhöhung der intrazellulären Kalziumspiegel durch den Natrium-Calcium-Austauscher, was zu einer verstärkten Herzmuskelkontraktilität führt . Darüber hinaus induziert this compound die Endocytose von Na+/K±ATPase, was seine Aktivität weiter moduliert .
Biochemische Analyse
Biochemical Properties
Marinobufagenin has a common action on the inhibition of the adenosine triphosphatase sodium-potassium pump (Na+/K±ATPase) . This enzyme is ubiquitous in cell membranes and plays a role in positive cardiac inotropism . After binding to the enzyme Na+/K±ATPase, this compound slowly dissociates to induce the endocytosis of this enzyme .
Cellular Effects
This compound has been shown to induce changes in proliferation or viability of pig kidney cells . It also stimulates the expression of the early apoptosis marker, annexin-V . This compound also stimulates the secretion of interleukin-6 .
Molecular Mechanism
This compound acts as an endogenous cardiotonic steroid . It inhibits the Na+/K±ATPase, an enzyme which is ubiquitous in cell membranes . This inhibition leads to a variety of effects at the molecular level, including changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound on cells can change over time. For example, it has been shown to induce rapid ERK1/2 phosphorylation . The corresponding proliferative response was observed for this compound .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For example, this compound has been shown to enhance cardiac contractility in mice with ouabain-sensitive α1 Na±K±ATPase .
Metabolic Pathways
This compound is involved in the inhibition of the adenosine triphosphatase sodium-potassium pump (Na+/K±ATPase) . This enzyme is a key player in the regulation of sodium and potassium ion concentrations within cells .
Transport and Distribution
This compound, after binding to the enzyme Na+/K±ATPase, slowly dissociates to induce the endocytosis of this enzyme . This suggests that this compound may be transported and distributed within cells via endocytosis .
Subcellular Localization
The exact subcellular localization of this compound is not clearly defined in the literature. Given its role in inhibiting the Na+/K±ATPase, it is likely that this compound interacts with this enzyme at the cell membrane .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Marinobufagenin beinhaltet komplexe organische Reaktionen. Eine Methode beinhaltet die Isolierung der Verbindung aus dem kristallisierten Gift von Bufo marinus unter Verwendung der Dünnschichtchromatographie. Der Syntheseweg umfasst typischerweise mehrere Schritte, darunter die Bildung der Bufadienolid-Kernstruktur und die anschließende Funktionalisierung zur Gewinnung von this compound.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound ist nicht weit verbreitet, wahrscheinlich aufgrund seiner komplexen Struktur und der Schwierigkeit, es in großen Mengen zu synthetisieren. Die meisten verfügbaren this compound werden aus natürlichen Quellen gewonnen, wie z. B. den Hautsekreten von Kröten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Marinobufagenin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind entscheidend für die Modifikation der Verbindung für verschiedene Anwendungen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation verschiedene oxidierte Derivate von this compound ergeben, während Reduktion reduzierte Formen der Verbindung erzeugen kann.
Vergleich Mit ähnlichen Verbindungen
Marinobufagenin gehört zur Familie der Bufadienolide, zu der auch andere kardiotonische Steroide wie Ouabain und Digoxin gehören . Diese Verbindungen haben einen gemeinsamen Wirkmechanismus, indem sie Na+/K±ATPase hemmen, unterscheiden sich aber in ihrer Potenz, Selektivität und physiologischen Wirkungen . Beispielsweise hat Ouabain eine höhere Affinität zur Natrium-Kalium-Pumpe im Vergleich zu this compound, was es in seiner Wirkung potenter macht . Digoxin hingegen wird in klinischen Umgebungen zur Behandlung von Herzinsuffizienz und Arrhythmien eingesetzt .
Ähnliche Verbindungen:
- Ouabain
- Digoxin
- Telocinobufagin
Die Einzigartigkeit von this compound liegt in seinen spezifischen physiologischen Rollen und seinem Potenzial als Biomarker für bestimmte Krankheiten .
Eigenschaften
IUPAC Name |
5-[(1R,2S,4R,6R,7R,10S,11R,14S,16S)-14,16-dihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5/c1-21-8-5-15(25)12-23(21,27)10-7-17-16(21)6-9-22(2)18(11-19-24(17,22)29-19)14-3-4-20(26)28-13-14/h3-4,13,15-19,25,27H,5-12H2,1-2H3/t15-,16-,17+,18+,19+,21+,22+,23-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNQTHQLNRILMH-OBBGIPBRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1(CCC3C2CCC4(C35C(O5)CC4C6=COC(=O)C=C6)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)C[C@@H]4C6=COC(=O)C=C6)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041063 | |
Record name | Marinobufagenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
470-42-8 | |
Record name | Marinobufagenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=470-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Marinobufagenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Marinobufagin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234205 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Marinobufagenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MARINOBUFAGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KBT25GV2B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.